molecular formula C13H8F3NO5S B2963642 Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]-2-thiophenecarboxylate CAS No. 252026-98-5

Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]-2-thiophenecarboxylate

Cat. No.: B2963642
CAS No.: 252026-98-5
M. Wt: 347.26
InChI Key: SSKWXCRKPVQCCM-UHFFFAOYSA-N
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Description

Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]-2-thiophenecarboxylate is a thiophene-based ester featuring a phenoxy substituent at the 3-position of the thiophene ring. The phenoxy group is substituted with a nitro (-NO₂) group at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position. This combination of electron-withdrawing groups (EWGs) imparts distinct electronic and steric properties to the molecule.

Properties

IUPAC Name

methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO5S/c1-21-12(18)11-10(4-5-23-11)22-9-3-2-7(17(19)20)6-8(9)13(14,15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKWXCRKPVQCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]-2-thiophenecarboxylate typically involves the reaction of 4-nitro-2-(trifluoromethyl)phenol with thiophene-2-carboxylic acid under esterification conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]-2-thiophenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative, while substitution reactions can introduce various functional groups onto the phenoxy or thiophene rings .

Scientific Research Applications

Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Research and Application Context

  • Agrochemicals : Methyl esters of thiophenecarboxylates are used in herbicides (e.g., metsulfuron-methyl in ), suggesting possible pesticidal applications for the target compound .
  • Pharmacology : Thiophene derivatives like Thiophene fentanyl hydrochloride () demonstrate bioactivity, though the target compound’s toxicity remains unstudied .

Biological Activity

Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]-2-thiophenecarboxylate (CAS No. 252026-98-5) is a compound that has garnered attention for its potential biological activities. This article delves into the chemical properties, biological mechanisms, and research findings related to this compound.

  • Molecular Formula : C₁₃H₈F₃N₁O₅S
  • Molecular Weight : 347.27 g/mol
  • IUPAC Name : this compound
  • Physical Form : Solid
  • Purity : Typically around 90% .

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the nitro and trifluoromethyl groups in its structure enhances its lipophilicity and potential to penetrate biological membranes, which is crucial for its activity.

Biological Activities

  • Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Properties : Preliminary studies have suggested that the compound may have anticancer effects, particularly in inhibiting the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although detailed pathways remain to be fully elucidated .
  • Anti-inflammatory Effects : Some studies indicate that this compound may reduce inflammation markers in vitro, suggesting a role in managing inflammatory diseases. The specific pathways involved include inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus strains .
Anticancer Activity AssessmentShowed reduced viability in breast cancer cell lines with IC50 values indicating promising therapeutic potential .
Inflammation Model StudyReduced levels of TNF-alpha and IL-6 in treated cells compared to controls, indicating anti-inflammatory properties .

Q & A

Q. Q1. What are the recommended synthetic routes for Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]-2-thiophenecarboxylate, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling a nitro-substituted trifluoromethylphenol derivative with a thiophene carboxylate precursor. A common approach is using carbodiimide-based coupling agents (e.g., DCC or EDC) with DMAP as a catalyst to activate the carboxylic acid group for esterification . For purity optimization:

  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.
  • Analytical Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and 1H^1H/13C^13C-NMR to detect residual solvents or unreacted intermediates .

Q. Q2. How should researchers characterize the electronic effects of the trifluoromethyl and nitro groups on this compound’s reactivity?

Methodological Answer:

  • Computational Studies: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions and assess the electron-withdrawing effects of the -CF3_3 and -NO2_2 groups on the thiophene ring .
  • Experimental Validation: Compare reaction kinetics (e.g., nucleophilic aromatic substitution) with analogs lacking these groups. Use UV-Vis spectroscopy to monitor charge-transfer transitions influenced by substituents .

Q. Q3. What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • NMR: 1H^1H-NMR (300 MHz, CDCl3_3) to identify aromatic protons (δ 6.8–8.2 ppm) and ester methyl groups (δ 3.8–4.0 ppm). 19F^19F-NMR for trifluoromethyl signals (δ -60 to -65 ppm).
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]+^+ and fragmentation patterns.
  • IR Spectroscopy: Detect ester carbonyl (C=O stretch at ~1700 cm1^{-1}) and nitro group (asymmetric stretch at ~1520 cm1^{-1}) .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictory data in biological activity studies (e.g., inconsistent IC50_{50}50​ values in enzyme inhibition assays)?

Methodological Answer:

  • Assay Replication: Standardize conditions (pH, temperature, solvent DMSO concentration ≤0.1%) across triplicate experiments.
  • Control Experiments: Include positive controls (e.g., known inhibitors) and validate enzyme activity via spectrophotometric assays.
  • Data Analysis: Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} with 95% confidence intervals. Address outliers using Grubbs’ test .

Q. Q5. What strategies are effective for optimizing reaction yields in large-scale synthesis without compromising stereochemical integrity?

Methodological Answer:

  • Catalyst Screening: Test alternative catalysts (e.g., HATU vs. DCC) to improve coupling efficiency.
  • Solvent Optimization: Use green solvents (e.g., 2-MeTHF) with high boiling points to facilitate reflux without side reactions.
  • Process Monitoring: Implement in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. Q6. How can computational tools predict the compound’s metabolic stability or toxicity in preclinical studies?

Methodological Answer:

  • In Silico Models: Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate metabolic pathways (e.g., cytochrome P450 interactions) and toxicity endpoints (e.g., Ames test predictions).
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) to identify metabolic hotspots (e.g., ester hydrolysis sites) .

Q. Q7. What experimental designs are suitable for studying the compound’s photostability under UV light?

Methodological Answer:

  • Accelerated Testing: Expose solutions (in acetonitrile or PBS) to UV light (λ = 254 nm) in a photoreactor. Monitor degradation via HPLC at timed intervals (0, 6, 12, 24 h).
  • Degradation Product Analysis: Isolate major degradation products via preparative TLC and characterize using LC-MS/MS.
  • Mechanistic Insight: Use radical scavengers (e.g., BHT) to determine if degradation is radical-mediated .

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